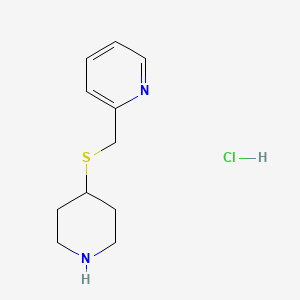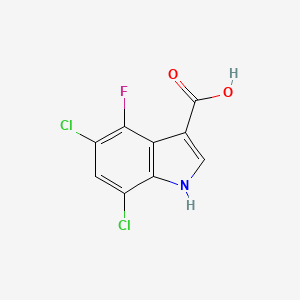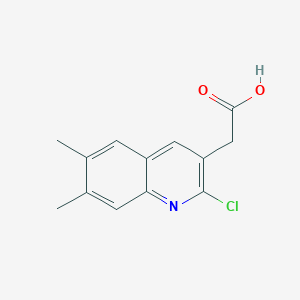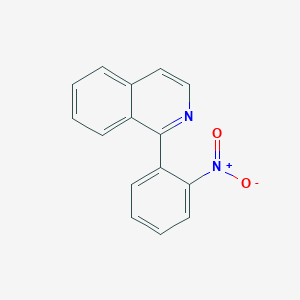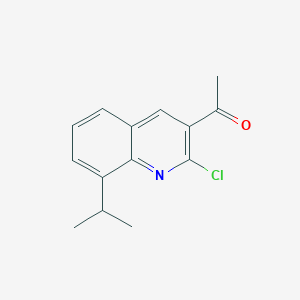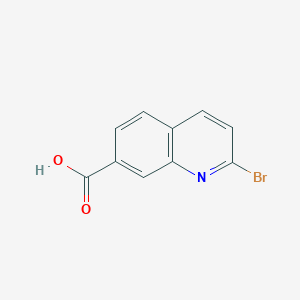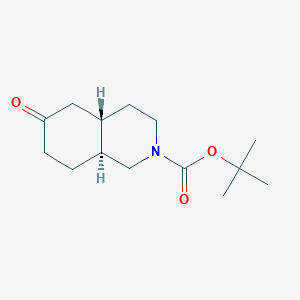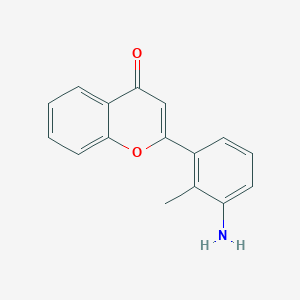
2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 3-position and a methyl group at the 2-position of the phenyl ring, which is attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one typically involves the condensation of 3-amino-2-methylphenol with appropriate reagents to form the chromen-4-one core. One common method involves the use of benzoxazinone intermediates, which are prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid . The benzoxazinone is then reacted with suitable amines under microwave-assisted conditions to yield the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
3-Amino-2-methylphenol: A precursor in the synthesis of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one.
Aminomethyl propanol: An alkanolamine with similar structural features.
Quinazolinone derivatives: Compounds with a similar core structure and diverse biological activities.
Uniqueness
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a methyl group on the phenyl ring enhances its reactivity and potential for forming various derivatives. This compound’s ability to interact with multiple biological targets makes it a versatile candidate for drug development and other applications.
特性
CAS番号 |
921942-32-7 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(3-amino-2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-11(6-4-7-13(10)17)16-9-14(18)12-5-2-3-8-15(12)19-16/h2-9H,17H2,1H3 |
InChIキー |
OWSOSHAEPVXMDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N)C2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


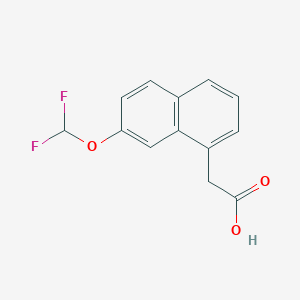
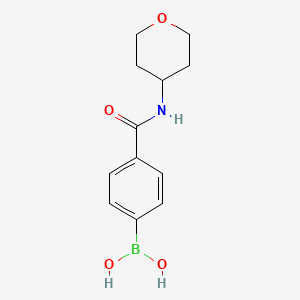
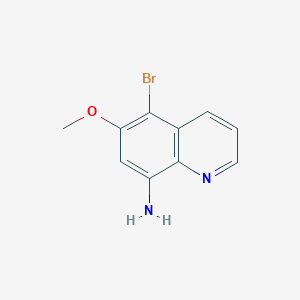

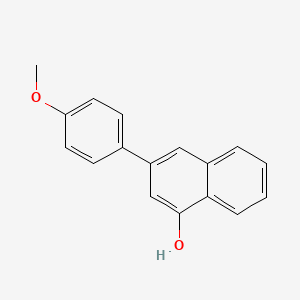
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
